1-butyl-4-methyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-butyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-5-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10) |
InChI Key |
WBWGYXQVRIKDTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C(=N1)N)C |
Origin of Product |
United States |
Advanced Characterization Techniques and Structural Analysis
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable tools for probing the molecular structure of compounds. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in 1-butyl-4-methyl-1H-pyrazol-3-amine can be mapped out.
While specific spectral data for this compound is not extensively detailed in the provided search results, the analysis of related pyrazole (B372694) derivatives provides a strong predictive framework for its expected NMR characteristics. For instance, in a related compound, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the ¹H NMR spectrum showed distinct singlets for the tert-butyl and methyl groups. mdpi.comresearchgate.net The proton on the pyrazole ring (H-4) appeared as a singlet, and the aromatic protons exhibited characteristic doublet patterns. mdpi.comresearchgate.net
Based on these analogous structures, the expected NMR data for this compound would feature characteristic signals for the butyl group (triplet for the terminal methyl, and multiplets for the methylene (B1212753) groups), a singlet for the methyl group on the pyrazole ring, and a singlet for the C5-proton of the pyrazole ring. The amine protons would likely appear as a broad singlet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Butyl-CH₃ | ~0.9 | Triplet |
| Butyl-CH₂ | ~1.3-1.7 | Multiplet |
| Butyl-NCH₂ | ~3.9-4.1 | Triplet |
| Pyrazole-CH₃ | ~2.1 | Singlet |
| Pyrazole-H5 | ~5.5 | Singlet |
| NH₂ | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Butyl-CH₃ | ~13 |
| Butyl-CH₂ | ~20, ~32 |
| Butyl-NCH₂ | ~48 |
| Pyrazole-CH₃ | ~10 |
| Pyrazole-C4 | ~105 |
| Pyrazole-C5 | ~140 |
| Pyrazole-C3 | ~155 |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.
For pyrazole derivatives, characteristic IR absorption bands are observed. In a study of a related sulfonamide derivative, strong absorption bands for the SO₂ stretching vibrations were identified. mdpi.com The C=C and C=N stretching vibrations were also observed. mdpi.com Another study on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole reported FT-IR and FT-Raman spectra, where the assignments were supported by DFT calculations. nih.gov For 4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione, the interpretation of the IR and Raman spectra was also aided by theoretical calculations. nih.gov
For this compound, the IR spectrum is expected to show characteristic N-H stretching vibrations for the amine group in the range of 3300-3500 cm⁻¹. C-H stretching vibrations of the butyl and methyl groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring are expected in the 1500-1600 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3300-3500 | Medium-Strong |
| C-H Stretch (Alkyl) | 2850-3000 | Strong |
| C=N/C=C Stretch (Pyrazole) | 1500-1600 | Medium |
| N-H Bend (Amine) | 1590-1650 | Medium |
| C-N Stretch | 1250-1350 | Medium |
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the molecular formula.
The PubChem entry for 1-(tert-butyl)-4-methyl-1H-pyrazol-5-amine, a structural isomer, lists a monoisotopic mass of 153.1266 Da. uni.lu For a related compound, 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde, HRMS analysis confirmed the calculated mass of its protonated molecular ion ([M+H]⁺). nih.gov In another case, HRMS analysis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide was used to confirm the exact mass and elemental formula of the pseudo-molecular ion. mdpi.com
For this compound (C₈H₁₅N₃), the expected monoisotopic mass would be approximately 153.1266 g/mol . HRMS would be able to confirm this with high precision, distinguishing it from other compounds with the same nominal mass.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 153.1266 |
| [M+H]⁺ | 154.1344 |
| [M+Na]⁺ | 176.1163 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not available in the provided results, studies on similar pyrazole derivatives highlight the power of this technique. For example, the crystal structure of 5-butylamino-3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde revealed a nearly planar conformation with specific intramolecular hydrogen bonding. nih.gov The X-ray crystal structure of 1H-pyrazole-3-(N-tert-butyl)-carboxamide was also determined to understand its tautomeric form in the solid state. researchgate.net The identification of a novel cyclin-dependent kinase inhibitor, AT7519, was significantly aided by fragment-based X-ray crystallography. nih.gov
A successful single-crystal X-ray diffraction study of this compound would provide precise coordinates for each atom, confirming the connectivity and stereochemistry. It would also reveal details about the packing of the molecules in the crystal lattice and any hydrogen bonding networks involving the amine group and the pyrazole nitrogen atoms.
Vibrational Spectroscopy and Electronic Absorption Studies
A study on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole utilized FT-IR, FT-Raman, and UV-Vis spectroscopy in conjunction with theoretical calculations to analyze its vibrational and electronic properties. nih.gov The study investigated the stability of the molecule arising from hyperconjugative interactions and charge delocalization using natural bond orbital (NBO) analysis. nih.gov The HOMO-LUMO energy gap was also calculated to understand the charge transfer characteristics within the molecule. nih.gov
For this compound, UV-Vis spectroscopy would likely reveal absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions within the pyrazole ring and the amine group. Computational studies could complement the experimental data to provide a deeper understanding of the electronic structure and transitions.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering detailed insights into the behavior of molecules. For 1-butyl-4-methyl-1H-pyrazol-3-amine, these methods are employed to determine its most stable three-dimensional arrangement (geometry optimization) and to describe the distribution and energies of its electrons (electronic structure).
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. For pyrazole (B372694) derivatives, DFT calculations, particularly using the B3LYP functional, have been shown to provide reliable results for geometry optimization and the prediction of spectroscopic properties. derpharmachemica.comnih.gov The application of DFT to this compound would involve optimizing its molecular geometry to find the lowest energy conformation. This process would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule.
Theoretical investigations on similar pyrazole structures have successfully employed DFT to understand their mechanistic pathways and electronic properties. benthamdirect.comresearchgate.net For instance, DFT studies on pyrazolo[3,4-d]pyrimidine-4-amines have elucidated reaction mechanisms, demonstrating the predictive power of this approach. benthamdirect.comresearchgate.net
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the many-electron wavefunction and energy of a quantum system. youtube.com While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method provides a valuable starting point for more advanced calculations and can offer qualitative insights into electronic structure. nih.gov
In the context of pyrazole derivatives, the HF method has been used in conjunction with DFT to provide a comparative analysis of electronic properties. nih.govresearchgate.net Applying the HF method to this compound would involve calculating its electronic energy and molecular orbitals. youtube.com Comparing the results from both HF and DFT can provide a more comprehensive understanding of the molecule's electronic behavior.
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For pyrazole derivatives, basis sets such as 6-311++G(d,p) and 6-31G(d,p) have been commonly used in DFT and HF calculations to achieve reliable results. derpharmachemica.comnih.govresearchgate.net The selection of a suitable basis set is a critical step in ensuring that the computational model accurately represents the physical reality of the molecule.
In a typical computational study of this compound, the geometry would be optimized using a functional like B3LYP with a basis set such as 6-311++G(d,p). This combination is known to provide a good description of the structural and electronic properties of organic molecules. derpharmachemica.com
Analysis of Electronic Properties
The electronic properties of a molecule, such as the distribution of electrons and the energies of its molecular orbitals, are fundamental to its chemical reactivity and physical characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. irjweb.com
For pyrazole derivatives, HOMO-LUMO analysis is a standard computational tool to assess their electronic characteristics. derpharmachemica.comresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net The HOMO and LUMO energy levels and the resulting energy gap for this compound can be calculated using DFT methods.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.26 |
| ELUMO | -0.88 |
| Energy Gap (ΔE) | 5.38 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. youtube.com Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or near-neutral potential. youtube.com
For pyrazole compounds, MEP maps can identify the most likely sites for intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov An MEP analysis of this compound would likely show negative potential around the nitrogen atoms of the pyrazole ring and the amino group, indicating their role as potential hydrogen bond acceptors and sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group would exhibit positive potential, marking them as hydrogen bond donors.
| Region | Potential Range (kcal/mol) | Interpretation |
|---|---|---|
| Around N atoms of pyrazole ring | Negative | Electron-rich, potential for electrophilic attack and hydrogen bonding |
| Around amino group N atom | Negative | Electron-rich, potential for electrophilic attack and hydrogen bonding |
| Around amino group H atoms | Positive | Electron-poor, potential for nucleophilic attack and hydrogen bonding |
| Alkyl chains | Near-neutral | Relatively non-polar |
Reactivity and Stability Assessments
Computational methods are also employed to predict the reactivity and kinetic stability of molecules through the calculation of reactivity descriptors.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (E_LUMO - E_HOMO) / 2). researchgate.net A large HOMO-LUMO gap corresponds to high hardness and high stability, indicating lower reactivity.
The Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η) (ω = μ²/2η, where μ = (E_HOMO + E_LUMO) / 2). researchgate.netresearchgate.net A higher electrophilicity index suggests a greater capacity to act as an electrophile. researchgate.net
Studies on various pyrazole derivatives show that substitutions on the pyrazole ring can significantly alter these parameters, thereby tuning the molecule's reactivity. researchgate.net
Table 2: Representative Global Reactivity Descriptors for Pyrazole Derivatives
| Compound | E_HOMO (eV) | E_LUMO (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| Pyrazole Derivative A | -6.2 | -1.8 | 2.2 | 3.64 |
| Pyrazole Derivative B | -5.9 | -2.1 | 1.9 | 4.21 |
| Pyrazole Derivative C | -6.5 | -1.5 | 2.5 | 3.20 |
Note: This table contains generalized data based on published values for various pyrazole derivatives to illustrate the concept. researchgate.netresearchgate.net
The analysis involves calculating the electron density of the molecule in its neutral, cationic, and anionic states. This allows for the prediction of:
Site for nucleophilic attack: Indicated by the Fukui function f+, where the atom has the highest tendency to accept an electron.
Site for electrophilic attack: Indicated by the Fukui function f-, where the atom has the highest tendency to donate an electron.
Site for radical attack: Indicated by the Fukui function f0.
For pyrazole derivatives, theoretical studies have shown that such calculations can successfully predict the sites of reactions like N-alkylation, correctly identifying the most reactive nitrogen atom in the ring. nih.gov For this compound, the amine group and the nitrogen atoms of the pyrazole ring would be key areas of interest for local reactivity analysis. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are indispensable tools for understanding how a ligand like this compound might interact with a biological target, such as a protein or enzyme, and how stable that interaction is over time. eurasianjournals.com
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. nih.gov It is widely used in drug discovery to screen for potential inhibitors by predicting the binding mode and affinity of a ligand within the active site of a target protein. nih.govresearchgate.net
Numerous studies have performed molecular docking on pyrazole derivatives against a wide range of biological targets, including kinases, cyclooxygenases, and topoisomerases. nih.govnih.govdergipark.org.trnih.gov These studies consistently show that the pyrazole scaffold can fit deeply within the binding pockets of enzymes, forming key interactions that are critical for inhibitory activity. nih.gov Common interactions include:
Hydrogen Bonds: Formed between the pyrazole ring's nitrogen atoms or substituents and amino acid residues like glutamic acid, arginine, and serine in the protein's active site. acs.org
Hydrophobic Interactions: The phenyl, butyl, and methyl groups often engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and phenylalanine. nih.gov
π-π Stacking: Aromatic rings on the pyrazole derivative can interact with aromatic residues like tyrosine or phenylalanine in the binding site. researchgate.net
The results are often quantified by a docking score or binding energy, where a more negative value typically indicates a stronger, more favorable interaction. researchgate.netchemmethod.com
Table 3: Summary of Molecular Docking Studies on Pyrazole Derivatives with Various Protein Targets
| Pyrazole Derivative Class | Protein Target | Key Interacting Residues | Observed Binding Affinity (Example) |
| Phenyl-pyrazole derivatives | VEGFR-2 Kinase | Cys919, Asp1046, Glu885 | -10.09 kJ/mol nih.govresearchgate.net |
| Pyrazole-aniline derivatives | CDK2 | Leu83, Lys33, Gln131 | IC50 = 0.98 µM nih.gov |
| Dihydropyrazole derivatives | COX-2 | Arg513, Tyr385, Ser530 | -9.5 kcal/mol dergipark.org.tr |
| Pyrazole-pyridine derivatives | Topoisomerase IIβ | Asp551, Ser554 | - |
| Pyranopyrazole derivatives | Bacterial Receptors (2VF5) | Arg82, Tyr100 | -8.2 kcal/mol researchgate.net |
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the dynamic stability of the predicted ligand-protein complex over time. nih.gov An MD simulation calculates the motion of every atom in the system over a period, providing insights into the flexibility of the protein and the stability of the ligand's binding pose. researchgate.net
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This is calculated for the protein backbone and the ligand to monitor structural stability. A stable RMSD plot over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound in its initial pose. nih.govnih.gov
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues. Low fluctuation in active site residues indicates a stable binding pocket, while higher fluctuations in loop regions are common. researchgate.netfrontiersin.org
MD simulations of pyrazole derivatives complexed with targets like C-RAF kinase and VEGFR have shown that the ligands can maintain stable conformations within the binding site, with minimal fluctuations, confirming the stability of the interactions predicted by docking. nih.gov These simulations are crucial for validating the potential of a compound as a stable inhibitor. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. For pyrazole derivatives, including analogs of this compound, QSAR models have been instrumental in elucidating the structural requirements for various biological activities, particularly as kinase inhibitors and anticancer agents. These studies mathematically correlate physicochemical properties and structural features of molecules with their biological activities, thereby guiding the design of more potent and selective therapeutic agents.
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on analogous pyrazole structures provides significant insights into the structure-activity relationships that are likely to govern its biological profile. These studies often involve the generation of 2D and 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to understand the influence of steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields on the activity of these compounds. mdpi.com
General Findings from QSAR Studies of Pyrazole Derivatives:
QSAR studies on various series of pyrazole derivatives have consistently highlighted the importance of specific structural features for their biological activities. For instance, in the context of kinase inhibition, the substitution pattern on the pyrazole ring plays a crucial role in determining the potency and selectivity of the inhibitors. mdpi.com
C3-Amino Group and Substitutions: The 3-amino group is a common feature in many biologically active pyrazoles and is often involved in crucial hydrogen bonding interactions with the target protein's active site. mdpi.com QSAR studies on 3-aminopyrazole (B16455) derivatives as CDK2/cyclin A inhibitors have indicated that this position is critical for activity. nih.gov
Illustrative Data from QSAR Studies of Pyrazole Analogs:
To illustrate the principles of QSAR, the following table presents hypothetical data based on trends observed in published studies on pyrazole derivatives as kinase inhibitors. This data showcases how variations in substituents at different positions of the pyrazole core can affect the inhibitory activity (represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration). Higher pIC50 values indicate greater potency.
| Compound ID | N1-Substituent | C4-Substituent | Molecular Weight ( g/mol ) | LogP | pIC50 |
| Analog 1 | Methyl | H | 111.14 | 0.5 | 5.8 |
| Analog 2 | Ethyl | H | 125.17 | 0.9 | 6.2 |
| Analog 3 | Propyl | H | 139.20 | 1.3 | 6.5 |
| Analog 4 | Butyl | H | 153.22 | 1.7 | 6.8 |
| Analog 5 | Butyl | Methyl | 167.25 | 2.1 | 7.1 |
| Analog 6 | Butyl | Chloro | 187.67 | 2.4 | 7.3 |
| Analog 7 | Phenyl | H | 171.21 | 2.3 | 6.1 |
| Analog 8 | Phenyl | Methyl | 185.24 | 2.7 | 6.4 |
This table is a representation of typical QSAR data and does not represent experimentally verified values for the specific compounds listed.
The data in the table illustrates a common trend observed in QSAR studies where increasing the alkyl chain length at the N1 position (Analogs 1-4) leads to a progressive increase in inhibitory potency, likely due to enhanced hydrophobic interactions with the target's binding pocket. The introduction of a methyl group at the C4 position (Analog 5 vs. Analog 4) further enhances the activity, suggesting a favorable steric or electronic contribution. The substitution with an electron-withdrawing chloro group at C4 (Analog 6) also shows a positive impact on potency. Conversely, the introduction of a bulky phenyl group at the N1 position (Analogs 7 and 8) results in lower potency compared to the n-butyl analogs, indicating that excessive bulk at this position may be detrimental to binding.
QSAR Models and Descriptors:
QSAR models are built using various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), to correlate biological activity with a set of molecular descriptors. acs.org These descriptors can be categorized as:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and polarizability.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule.
For example, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors identified that adjacency and distance matrix descriptors were significant in influencing the activity. acs.org In 3D-QSAR studies of fused pyrazoles as p38α MAPK inhibitors, CoMFA and CoMSIA models revealed the importance of steric, electrostatic, and hydrophobic fields for potent inhibition. mdpi.com The statistical robustness of these models is typically evaluated using parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). ijsdr.org
Academic Research Applications and Potential Research Avenues of 1 Butyl 4 Methyl 1h Pyrazol 3 Amine
Limited Presence as a Building Block in Organic Synthesis
There is no specific information available in the reviewed literature detailing the use of 1-butyl-4-methyl-1H-pyrazol-3-amine as a precursor for complex heterocyclic architectures or as an intermediate in multi-component reactions. Research on related compounds, such as other substituted aminopyrazoles, demonstrates the potential of this class of molecules in organic synthesis. For instance, aminopyrazoles are known to be valuable synthons for creating fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and other structures of medicinal interest. However, direct evidence of such applications for this compound is not documented.
No Documented Coordination Chemistry Applications
Similarly, a review of the literature did not yield any studies on the use of this compound in coordination chemistry. There are no available reports on its use in ligand design for metal complexes or any subsequent catalytic roles of such complexes. The general pyrazole (B372694) scaffold is well-known for its ability to coordinate with a variety of metal ions, forming complexes with interesting catalytic and material properties. The nitrogen atoms of the pyrazole ring and the exocyclic amine group could potentially act as coordination sites, but specific research into the chelating behavior and catalytic activity of complexes derived from this compound has not been published.
Absence in Materials Science Research
No research findings or data tables could be located that describe the application of this compound in the field of materials science. While pyrazole-containing polymers and metal-organic frameworks (MOFs) are an active area of research for applications in gas storage, separation, and sensing, there is no indication that this compound has been investigated for these or any other material science purposes.
Investigation of Nonlinear Optical (NLO) Properties
The field of nonlinear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical frequencies and other novel phenomena. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, are of significant interest for NLO applications due to their large molecular hyperpolarizabilities, fast response times, and synthetic tunability.
While specific NLO studies on this compound are not extensively documented, the pyrazole scaffold itself is a subject of NLO research. nih.gov Pyrazoline derivatives, which share the five-membered ring structure, have been investigated as NLO materials. nih.gov The unique chemistry of 1H-pyrazoles, which can be influenced by acidic and basic environments, makes them compelling candidates for creating new NLO materials. researchgate.net The photophysical properties of pyrazole derivatives are closely linked to their planar structures and the nature of their heteroatoms, which can lead to significant NLO effects. nih.gov The structure of this compound, containing a π-electron-rich aromatic ring and an amino donor group, provides a foundational framework that could be elaborated upon to create advanced NLO materials. Future research could involve incorporating strong electron-acceptor groups into the molecule to create a "push-pull" system, a common strategy for enhancing NLO response.
Applications in Sensor Development (e.g., Ion Detection)
The development of chemical sensors for the selective and sensitive detection of ions and molecules is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. Pyrazole derivatives have emerged as highly effective chelating ligands and building blocks for chemosensors. nih.govrsc.org Their nitrogen-rich heterocyclic structure allows for effective coordination with a wide range of metal ions. nih.govresearchgate.net
The primary mechanisms for pyrazole-based sensors involve colorimetric and fluorescent signaling. rsc.org The binding of a target ion can induce a noticeable color change or modulate the fluorescence intensity of the molecule, leading to a "turn-on" or "turn-off" response. nih.gov This allows for rapid, sensitive, and often visual detection.
Metal Ion Detection: Pyrazole-based sensors have been successfully developed for detecting various cations, including environmentally and biologically significant ions like Cu²⁺, Fe³⁺, Zn²⁺, and Hg²⁺. nih.govnih.govchemrxiv.org For instance, a sensor based on a pyrazole-nopinone derivative demonstrated fluorescence quenching upon binding with Cu²⁺ and Fe³⁺, allowing for their quantitative detection. nih.gov Another imine-based pyrazole ligand was shown to be a simple and effective colorimetric sensor for Cu²⁺ ions. chemrxiv.org
Anion and Molecule Sensing: Beyond cations, the pyrazole scaffold has been incorporated into sensors for anions and neutral molecules, such as explosives. rsc.org
The 3-aminopyrazole (B16455) structure of this compound, featuring multiple nitrogen donor atoms, makes it an excellent candidate for designing novel chemosensors. The amino group can be readily functionalized to introduce specific binding sites or fluorescent reporters, enabling the targeted design of sensors for a variety of analytes.
Medicinal Chemistry Research Scaffolds
The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous clinically approved drugs and its ability to interact with a wide range of biological targets. mdpi.commdpi.comnih.gov Aminopyrazoles, in particular, are advantageous frameworks for designing ligands that can interact with enzymes and receptors. mdpi.comnih.gov
Exploration of Molecular Targets and Binding Mechanisms (e.g., enzyme inhibition, receptor antagonism)
Derivatives built upon the aminopyrazole core have been shown to interact with a diverse array of molecular targets, demonstrating various binding mechanisms.
Enzyme Inhibition: This is one of the most explored areas for pyrazole derivatives.
Protein Kinases: Pyrazoles are potent inhibitors of numerous protein kinases, which are critical regulators of cell signaling and frequent targets in oncology. Documented targets include p38 MAP Kinase, VEGFR-2, Bruton's Tyrosine Kinase (BTK), Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.comnih.govnih.gov The binding mechanism often involves the pyrazole core forming key hydrogen bonds within the ATP-binding site of the kinase. nih.gov The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole derivative, as a reversible BTK inhibitor for treating mantle cell lymphoma underscores the therapeutic potential of this scaffold. nih.govnih.gov
Other Enzymes: Pyrazole derivatives have also been developed as inhibitors for other enzyme classes, including monoamine oxidases (MAO-A and MAO-B), which are targets for antidepressants, and urease, an important enzyme in certain bacterial infections. nih.govresearchgate.netyoutube.com
Receptor Antagonism: Substituted 5-aminopyrazoles have been identified as potent antagonists for receptors such as the corticotrophin-releasing factor-1 (CRF-1) receptor and as modulators of GABA receptors, highlighting their potential in neurology and psychiatry. nih.gov
DNA Binding: Certain novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and induce plasmid cleavage, suggesting that DNA can be a direct molecular target for some compounds in this class. researchgate.net
Design of Ligands for Specific Biological Interactions
The structural versatility of the this compound scaffold makes it an ideal starting point for ligand-based drug design. mdpi.comchemscene.com The pyrazole core provides a rigid framework, while the amino group serves as a crucial anchor for biological interactions and a handle for synthetic modification.
Researchers utilize computational tools like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies to guide the design of pyrazole-based ligands. nih.gov These approaches help identify the key chemical features required for potent and selective binding to a specific biological target. For example, ligand-based design has been used to develop pyrazole derivatives that act as selective COX-2 inhibitors for anti-inflammatory applications. nih.gov The amenability of the amino group to various chemical transformations allows for the systematic exploration of the chemical space around the pyrazole core, facilitating the optimization of binding affinity, selectivity, and pharmacokinetic properties.
In Vitro Studies of Potential Biological Activities (e.g., anti-inflammatory mechanisms, antimicrobial mechanisms, kinase inhibition studies, p38MAPK inhibition)
The aminopyrazole scaffold has been the basis for numerous compounds demonstrating a wide spectrum of biological activities in in vitro assays.
Anti-inflammatory Mechanisms: Pyrazole derivatives are well-known for their anti-inflammatory properties. youtube.comnih.gov This activity is often achieved through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 MAP kinase. nih.govnih.govnih.gov The inhibition of p38MAPK, in particular, is a significant mechanism for 3-aminopyrazole and 5-aminopyrazole derivatives. nih.govnih.gov
Antimicrobial Mechanisms: Various substituted pyrazoles have been synthesized and evaluated for their activity against a range of pathogens. Studies have shown that certain derivatives possess potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger). nih.govmdpi.comnih.gov The specific substituents on the pyrazole ring are critical in determining the spectrum and potency of antimicrobial activity. mdpi.com
Kinase Inhibition Studies: As a cornerstone of cancer research, kinase inhibition by pyrazole derivatives is extensively studied. In vitro assays are used to determine the potency of these compounds, often reported as IC₅₀ values. These studies have confirmed the inhibitory activity of pyrazoles against a multitude of kinases implicated in cancer cell proliferation and survival. mdpi.comnih.gov
Table 1: Examples of In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives This table presents data for various pyrazole derivatives to illustrate the potential of the scaffold, not for this compound itself.
| Derivative Class | Target Kinase | IC₅₀ (nM) | Target Disease Area |
|---|---|---|---|
| Pyrazole-based compound | Akt1 | 1.3 | Cancer |
| Pyrazole-based compound | Aurora A | 160 | Cancer |
| Pyrazole-based compound | P. falciparum CDPK1 | 56 | Malaria |
| Pyrazole carbaldehyde deriv. | PI3 Kinase | 250 | Cancer |
| 5-Aminopyrazole (Pirtobrutinib) | Bruton Kinase (BTK) | - | Cancer |
Data sourced from reviews and studies on pyrazole derivatives. nih.govmdpi.comnih.gov
Agrochemical Research Applications
The pyrazole heterocycle is a key structural motif in modern agrochemicals, valued for its potent biological activity and metabolic stability. nih.govresearchgate.net Pyrazole-containing compounds are used commercially as fungicides, insecticides, and herbicides, playing a significant role in crop protection. researchgate.netroyal-chem.com
The utility of this scaffold is exemplified by several major agrochemical products:
Fungicides: Pyraclostrobin is a broad-spectrum fungicide that contains a pyrazole ring and is widely used to control diseases in fruits and vegetables. royal-chem.com
Insecticides: Fipronil, a 5-aminopyrazole derivative, is a potent insecticide used for crop protection and veterinary applications. mdpi.com Its mode of action involves blocking GABA-gated chloride channels in the central nervous system of insects, leading to hyperexcitation and death. mdpi.com
Herbicides: The pyrazole ring is also present in various herbicidal compounds.
The structure of this compound, being a 3-aminopyrazole, shares core structural features with active agrochemical ingredients. This makes it a relevant and valuable scaffold for the synthesis and discovery of new crop protection agents. Research in this area would involve the synthesis of a library of derivatives based on this core and screening them for fungicidal, insecticidal, or herbicidal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
